A Technical Guide to 4-Nitrocatechol: Chemical Properties, Structure, and Experimental Protocols
A Technical Guide to 4-Nitrocatechol: Chemical Properties, Structure, and Experimental Protocols
Abstract: This document provides a comprehensive technical overview of 4-nitrocatechol, a significant nitroaromatic compound. It details the chemical structure, physicochemical properties, and biological relevance of 4-nitrocatechol, particularly its role as a human metabolite and an inhibitor of various enzymes. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for its synthesis and analysis, and presenting key data in structured formats for clarity and ease of use.
Chemical Structure and Identification
4-Nitrocatechol is an organic compound belonging to the class of catechols, which are benzene-1,2-diols.[1] Specifically, it is the derivative of catechol substituted with a nitro group at the fourth position on the benzene ring.[1] This structure is central to its chemical reactivity and biological activity. It is also classified as a C-nitro compound and a member of the nitrophenols.[2]
Table 1: Chemical Identifiers for 4-Nitrocatechol
| Identifier | Value | Source(s) |
| IUPAC Name | 4-nitrobenzene-1,2-diol | [3][4][5] |
| Common Names | 4-Nitropyrocatechol, 1,2-Dihydroxy-4-nitrobenzene | [3][5] |
| CAS Number | 3316-09-4 | [1][3][5] |
| Molecular Formula | C₆H₅NO₄ | [3][5] |
| SMILES | OC1=C(O)C=C(C=C1)--INVALID-LINK--=O | [2] |
| InChI Key | XJNPNXSISMKQEX-UHFFFAOYSA-N | [3][5] |
Physicochemical Properties
4-Nitrocatechol presents as a yellow to mustard-colored crystalline powder.[1] Its key physical and chemical properties are summarized below, providing essential data for laboratory handling, formulation, and experimental design.
Table 2: Physicochemical Data for 4-Nitrocatechol
| Property | Value | Source(s) |
| Molecular Weight | 155.11 g/mol | [3] |
| Melting Point | 173-177 °C | [1] |
| Appearance | Yellow to mustard-colored crystalline powder | [1] |
| Solubility | Soluble in water. Predicted water solubility of 7.76 g/L. | [1][4] |
| LogP (Octanol/Water) | 1.66 | [3] |
| pKa (Strongest Acidic) | 7.18 (Predicted) | [4] |
Biological and Pharmacological Relevance
4-Nitrocatechol is recognized for its roles as a human metabolite, an enzyme inhibitor, and a key intermediate in microbial degradation pathways.
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Human Metabolism: It is a known human xenobiotic metabolite of 4-nitrophenol. The formation of 4-nitrocatechol occurs via the hydroxylation of p-nitrophenol, a reaction catalyzed by the cytochrome P450 2E1 (CYP2E1) enzyme.[4]
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Enzyme Inhibition: The compound has been identified as a lipoxygenase inhibitor. Additionally, studies have shown that bifunctional compounds derived from nitrocatechol demonstrate strong inhibitory action against pig liver catechol-O-methyltransferase (COMT).[6]
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Microbial Degradation: In certain bacteria, such as Burkholderia sp. SJ98, 4-nitrocatechol is a key intermediate in the degradation pathway of p-nitrophenol (PNP).[7] The pathway proceeds through the conversion of PNP to 4-nitrocatechol, which is then further metabolized.[7] In Rhodococcus opacus, a monooxygenase enzyme is responsible for both the conversion of 4-nitrophenol to 4-nitrocatechol and its subsequent degradation to 2-hydroxy-1,4-benzoquinone.[8]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 4-nitrocatechol are critical for research applications.
Synthesis from 2-Chloro-4-nitrophenol
A common and effective method for synthesizing 4-nitrocatechol involves the hydrolysis of 2-chloro-4-nitrophenol.[9]
Methodology:
-
Reaction Setup: In a suitable reaction vessel, reflux a mixture of 2-chloro-4-nitrophenol (e.g., 64.44 g, 0.4 mole) and 4M sodium hydroxide (NaOH) solution (e.g., 300 ml) with heating for 6 hours.[9]
-
Isolation: After the reflux period, cool the reaction mixture. The product will precipitate. Collect the solid filtrate by vacuum filtration.[9]
-
Dissolution: Dissolve the collected solid filtrate in a minimal amount of warm water (approximately 60°C).[9]
-
Acidification: While stirring, adjust the pH of the solution to 2.0 by adding 10% hydrochloric acid (HCl). This will cause the 4-nitrocatechol to precipitate out of the solution.[9]
-
Final Collection: Cool the mixture and collect the precipitated 4-nitro-1,2-benzenediol by filtration.[9]
-
Purification: The crude product can be purified by recrystallization from water to yield the final product.[9]
Analytical Method: Reverse Phase HPLC
4-Nitrocatechol can be effectively analyzed and quantified using a reverse phase high-performance liquid chromatography (RP-HPLC) method.[3]
Methodology:
-
Column: A Newcrom R1 HPLC column or equivalent C18 column is suitable for this separation.[3]
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid.[3] For applications compatible with mass spectrometry (MS), replace the phosphoric acid with formic acid.[3]
-
Sample Preparation: Dissolve a precisely weighed sample of 4-nitrocatechol in the mobile phase to create a stock solution. Prepare a series of dilutions for calibration.
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Monitor the elution of the compound using a UV detector at an appropriate wavelength or a mass spectrometer.
-
Quantification: Determine the concentration of 4-nitrocatechol in the sample by comparing its peak area to the calibration curve generated from the standard solutions. This method is scalable and can be adapted for preparative separation to isolate impurities.[3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-nitrocatechol is associated with the following hazards:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
4-Nitrocatechol is a multifaceted compound with significant relevance in toxicology, pharmacology, and environmental science. This guide has provided a detailed summary of its chemical structure, properties, and biological roles, supplemented with robust experimental protocols for its synthesis and analysis. The structured data and workflows presented herein are intended to serve as a valuable resource for scientific and research professionals engaged in work involving this compound.
References
- 1. 4-NITROCATECHOL | 3316-09-4 [chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for 4-Nitrocatechol (HMDB0002916) [hmdb.ca]
- 3. 4-Nitrocatechol | SIELC Technologies [sielc.com]
- 4. Showing Compound 4-Nitrocatechol (FDB023081) - FooDB [foodb.ca]
- 5. 4-Nitrocatechol [webbook.nist.gov]
- 6. Synthesis and evaluation of bifunctional nitrocatechol inhibitors of pig liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uniprot.org [uniprot.org]
- 9. 4-NITROCATECHOL synthesis - chemicalbook [chemicalbook.com]
